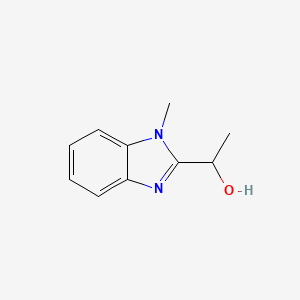

1-(1-Methyl-2-benzimidazolyl)ethanol

Übersicht

Beschreibung

Synthesis Analysis

Benzimidazole synthesis typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

Molecular Structure Analysis

The molecular formula of “1-(1-Methyl-2-benzimidazolyl)ethanol” is C9H10N2O . The average mass is 162.189 Da and the monoisotopic mass is 162.079315 Da . There are no intermolecular hydrogen-bondings and intramolecular interactions in the molecular structure, but the molecular packing is stabilized by van der Waals forces .

Chemical Reactions Analysis

Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Wissenschaftliche Forschungsanwendungen

Korrosionsschutzmittel

Benzimidazolverbindungen, einschließlich 1-(1-Methyl-2-benzimidazolyl)ethanol, wurden in der Literatur als Korrosionsschutzmittel für Stähle, reine Metalle und Legierungen erwähnt . Sie sind besonders effektiv in extrem aggressiven, korrosiven sauren Medien wie 1 M HCl, 1 M HNO3, 1,5 M H2SO4, basischen Medien, 0,1 M NaOH oder Salzlösungen . Sie wirken als Inhibitoren gemischten Typs und zeigen eine stärkere hemmende Wirkung auf die kathodische Reaktion als auf die anodische .

Synthese von Biheterocyclischen Motiven

Benzimidazolverbindungen können Umlagerungen eingehen, um verschiedene biheterocyclische Motive zu synthetisieren . Dies ist besonders nützlich im Bereich der organischen Synthesemethodik, wo neue Schemata für Tandemtransformationen entwickelt werden, um diversitätsorientierte heterocyclische Systeme zu synthetisieren .

Medizinische Chemie

Benzimidazol ist ein wichtiges privilegiertes heterocyclisches Motiv und eines der am häufigsten von Synthetikchemikern untersuchten Gerüste aufgrund seiner medizinischen Bedeutung . Das Benzimidazolgerüst dient als eine wichtige Klasse heterocyclischer Verbindungen mit einer breiten Palette biologischer Eigenschaften .

Arzneimittelentwicklung

Benzimidazol-Derivate sind strukturelle Isomere von natürlich vorkommenden Nukleotiden, die es ihnen ermöglichen, leicht mit den Biopolymeren der lebenden Systeme zu interagieren . Aufgrund ihrer hohen Affinität zu einer Vielzahl von Enzymen und Proteinrezeptoren könnten sie als Drehscheiben in der Arzneimittelentwicklung betrachtet werden .

Therapeutische Mittel

Die Optimierung von Benzimidazol-basierten Strukturen hat zu marktgängigen Medikamenten geführt, z. B. Omeprazol und Pimobendan, die als therapeutische Mittel zur Behandlung von Magengeschwüren bzw. Herzinsuffizienz eingesetzt werden .

Synthese von Komplexen

Benzimidazolverbindungen können bei der Synthese von Komplexen verwendet werden . Beispielsweise wurde das 2,6-Bis-(6-nitrobenzimidazol-2-yl)pyridin (BNBP) durch Reaktion von BBP mit konzentrierter Schwefelsäure und Salpetersäure hergestellt .

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives show a broad range of biological activities . Therefore, it is plausible that “1-(1-Methyl-2-benzimidazolyl)ethanol” may interact with multiple targets, depending on its specific chemical structure and the physiological environment.

Mode of Action

Benzimidazole derivatives are known to interact with various enzymes and receptors, influencing their function . The specific interactions of “this compound” with its targets would depend on the molecular structure of the compound and the nature of the target.

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of therapeutic uses, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine . Therefore, it is plausible that “this compound” may affect multiple biochemical pathways.

Pharmacokinetics

It is known that benzimidazole derivatives generally have good bioavailability . The specific ADME properties of “this compound” would depend on its specific chemical structure and the physiological environment.

Result of Action

Benzimidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it is plausible that “this compound” may have multiple molecular and cellular effects.

Action Environment

It is known that the activity of benzimidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules . Therefore, it is plausible that the action of “this compound” may be influenced by various environmental factors.

Eigenschaften

IUPAC Name |

1-(1-methylbenzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNWGBPRRHESCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3319-28-6 | |

| Record name | Ethanol, 1-(1-methyl-2-benzimidazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Methyl-2-benzimidazolyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

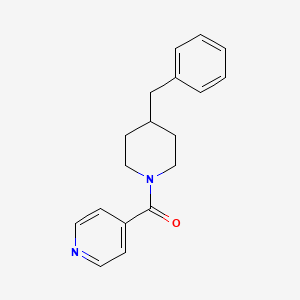

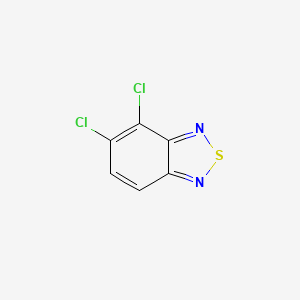

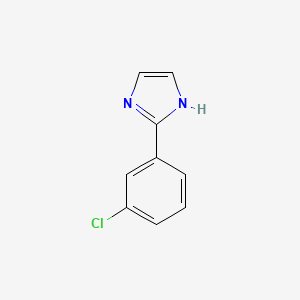

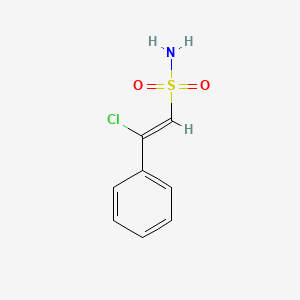

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1619584.png)

![2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1619585.png)